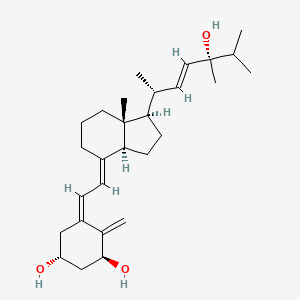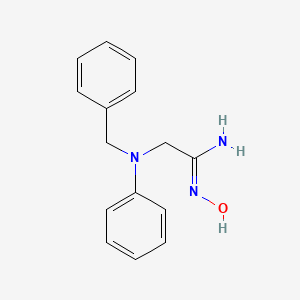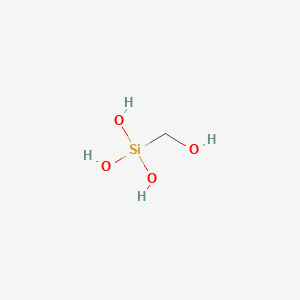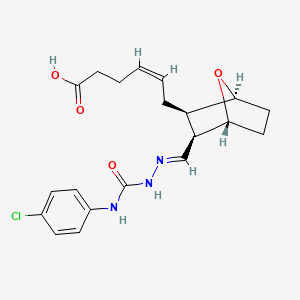
5-Aminosalicilaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Aminosalicylaldehyde and its derivatives can be achieved through various chemical routes. One method involves the synthesis of 5-aminosalicylate intercalated Zn–Al layered double hydroxides (LDHs) with variable Zn/Al molar ratios, synthesized by both direct coprecipitation and indirect ion exchange methods. These materials exhibit ordered crystalline structures and high thermal stability, depending on the synthesis route and Zn/Al ratio (Zou, Zhang, & Duan, 2007). Another synthesis approach reported the creation of 5-(N-cinnamacyl) aminosalicylic acid from cinnamic acid and 5-aminosalicylic acid, showcasing the versatility in synthesizing aminosalicylic acid derivatives (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of 5-Aminosalicylaldehyde derivatives plays a crucial role in their chemical reactivity and physical properties. Studies on crystalline adducts of substituted salicylic acids reveal the formation of various supramolecular structures, highlighting the impact of molecular structure on the formation of complex solid forms and their properties (Montis & Hursthouse, 2012).
Chemical Reactions and Properties
The chemical reactivity of 5-Aminosalicylaldehyde is influenced by its functional groups, making it a versatile compound in organic synthesis. For instance, salicylaldehyde has been used as a ligand in cobalt-catalyzed annulation reactions for the synthesis of indololactams, demonstrating its utility in facilitating complex chemical transformations (Huang et al., 2021).
Physical Properties Analysis
The physical properties of 5-Aminosalicylaldehyde and its derivatives, such as solubility, thermal stability, and crystalline structure, are essential for their application in various fields. The synthesis and characterization of novel polyanhydrides incorporating 5-aminosalicylic acid highlight the importance of understanding these properties for the development of new materials with specific functionalities (Cai, Zhu, Chen, & Gao, 2003).
Aplicaciones Científicas De Investigación
Sistemas de Administración de Medicamentos
5-Aminosalicilaldehído: tiene aplicaciones potenciales en el desarrollo de sistemas de administración de medicamentos. Su derivado, el ácido 5-aminolevulínico (5-ALA), se ha utilizado para sintetizar nanomateriales de fullereno solubles en agua . Estos nanomateriales pueden servir como nanovehículos eficientes para administrar medicamentos, particularmente en el tratamiento del cáncer de piel y tumores cerebrales, donde el 5-ALA actúa como profármaco .
Terapia Fotodinámica
En el campo de la terapia fotodinámica (PDT), los derivados del This compound son valiosos debido a su papel como precursores de la protoporfirina IX (PpIX), un fotosensibilizador . La PpIX se utiliza en PDT para tratar diversas afecciones dermatológicas y también se emplea como marcador de fluorescencia en neurocirugía para la visualización de tumores .
Terapéutica
Los derivados del compuesto se exploran en terapéutica, combinando terapia y diagnóstica. La investigación indica que mejorar la eficacia fotodinámica de los derivados del 5-ALA es una dirección clave en este campo, destacando sus aplicaciones de amplio espectro en la investigación médica .
Aplicaciones Oncológicas
This compound: es instrumental en oncología, especialmente en la síntesis de compuestos como el 5-ALA, que se utiliza para visualizar tumores cerebrales durante la cirugía y tratar cánceres de piel debido a su alta selectividad tumoral .
Dermatología
En dermatología, los derivados del This compound se utilizan para tratar la queratosis actínica, la enfermedad de Bowen y los carcinomas basocelulares. Los derivados del compuesto facilitan la producción de PpIX, que es crucial para obtener resultados de tratamiento efectivos .
Cirugía Guiada por Fluorescencia
El compuesto también es significativo en la cirugía guiada por fluorescencia (FGS). La PpIX generada a partir de sus derivados proporciona imágenes intraoperatorias en tiempo real, lo cual es fundamental para las cirugías que implican riesgos de desplazamiento cerebral .
Nanotecnología
This compound: desempeña un papel en la nanotecnología, particularmente en la síntesis de nuevos nanomateriales que pueden utilizarse para diversas aplicaciones, incluida la administración de medicamentos y el diagnóstico .
Investigación Molecular
Por último, el compuesto es objeto de investigación molecular, donde se estudian sus derivados por sus propiedades fisicoquímicas y actividades biológicas. Esta investigación contribuye al desarrollo de nuevos tratamientos y herramientas de diagnóstico .
Safety and Hazards
Direcciones Futuras
Future directions in 5-Aminosalicylaldehyde research include developing new delivery systems, identifying new therapeutic targets, and exploring the potential applications of the compound in other diseases, such as cancer and Alzheimer’s disease.
Mecanismo De Acción
Target of Action
5-Aminosalicylaldehyde, also known as 5-Amino-2-hydroxybenzaldehyde, is a member of the class of benzaldehydes . It is related to aminosalicylates, which include sulfasalazine and 5-aminosalicylic acid (5-ASA) . The primary targets of this compound are the cells in the terminal ileum and colon .
Mode of Action
The compound exhibits its effects primarily through a topical effect on the colonic epithelium . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . N-acetyl-5-ASA then binds PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .
Biochemical Pathways
The biochemical pathways affected by 5-Aminosalicylaldehyde are related to the metabolism of 5-ASA. The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .
Pharmacokinetics
The pharmacokinetics of 5-Aminosalicylaldehyde is characterized by poor absorption by the intestines and systemic circulation . Most of the compound remains in the terminal ileum and colon or is passed in the stool . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .
Result of Action
The result of the action of 5-Aminosalicylaldehyde is the modulation of the activity of PPAR-gamma, a nuclear hormone receptor . This leads to changes in the transcription of certain genes, which can have various effects on cellular function .
Action Environment
The action of 5-Aminosalicylaldehyde is influenced by the environment within the gastrointestinal tract, particularly the terminal ileum and colon . The compound’s action, efficacy, and stability can be affected by factors such as pH, the presence of other substances, and the activity of gut bacteria .
Propiedades
IUPAC Name |
5-amino-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLZAJPXLXRFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429479 | |
| Record name | 5-Aminosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58186-71-3 | |
| Record name | 5-Amino-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research conducted on 5-Aminosalicylaldehyde derivatives as highlighted in the provided papers?
A1: The provided research papers primarily focus on the synthesis of 5-Aminosalicylaldehyde and its derivatives. [, , ] Specifically, they delve into the preparation of 5-Aminosalicylaldehyde hydrazones. One study focuses on achieving this through the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. [] Another study explores the reduction of 5-(p-Sulfophenylazo)salicylaldehyde through Poly(5-nitrilosalicylidene) to obtain various 5-Aminosalicylaldehyde derivatives. [] These studies provide valuable insights into the chemical synthesis pathways for this compound and its derivatives.
Q2: Can you elaborate on the significance of exploring different synthesis pathways for 5-Aminosalicylaldehyde and its derivatives?
A2: Exploring diverse synthesis routes for 5-Aminosalicylaldehyde and its derivatives is crucial for several reasons. Firstly, it allows researchers to identify the most efficient and cost-effective methods for producing these compounds. [, ] This is particularly important for potential large-scale production. Secondly, different synthesis pathways can lead to variations in the final product, such as different isomers or purity levels, which can influence the compound's properties and applications. [] Therefore, investigating multiple synthesis routes is essential for gaining a comprehensive understanding of the compound's potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



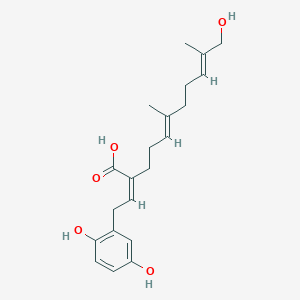

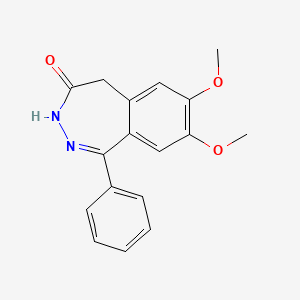
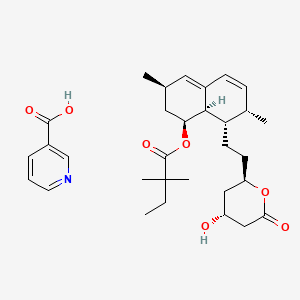
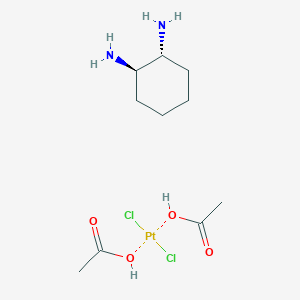
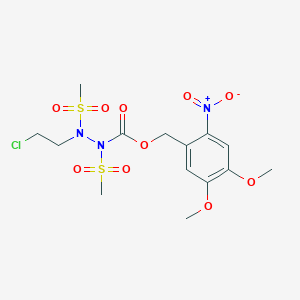
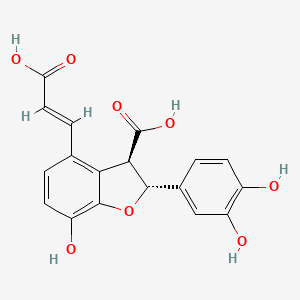
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1242427.png)
![1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol](/img/structure/B1242428.png)
